An In-depth Technical Guide to 4-Chloro-2-fluoropyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-fluoropyrimidine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoropyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two distinct halogen atoms on the pyrimidine ring, offer versatile opportunities for selective chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-Chloro-2-fluoropyrimidine, with a special focus on its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.
Chemical Properties and Structure
The fundamental chemical and physical properties of 4-Chloro-2-fluoropyrimidine are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.
Physicochemical Data
A compilation of the key physicochemical data for 4-Chloro-2-fluoropyrimidine is presented in Table 1. Researchers should be aware that some of the listed properties are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | PubChem |
| Molecular Weight | 132.52 g/mol | BLD Pharm[1] |
| CAS Number | 51422-00-5 | BLD Pharm[1] |
| Predicted Boiling Point | 242.8 ± 32.0 °C at 760 mmHg | Shanghai Kehua Bio[2] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in many organic solvents. | General knowledge |
| InChI | InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H | PubChem |
| InChIKey | AMTOHBIHGICRIT-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CN=C(N=C1Cl)F | PubChem |
Chemical Structure
The structure of 4-Chloro-2-fluoropyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.
Caption: 2D structure of 4-Chloro-2-fluoropyrimidine.
Reactivity and Synthetic Applications
The reactivity of 4-Chloro-2-fluoropyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electronegative halogen substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the fluorine atom at the 2-position. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making 4-Chloro-2-fluoropyrimidine a valuable scaffold for building molecular complexity. Common nucleophiles used in reactions with 4-Chloro-2-fluoropyrimidine include amines, thiols, and alcohols.
Experimental Protocols
Representative Synthesis of 4-Chloro-2-fluoropyrimidine
A plausible synthetic route to 4-Chloro-2-fluoropyrimidine involves the halogenation of a suitable pyrimidine precursor. The following is a generalized, hypothetical workflow.
Caption: A generalized synthetic workflow for 4-Chloro-2-fluoropyrimidine.
Methodology:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting material (e.g., 2,4-dichloropyrimidine) is dissolved in a suitable high-boiling point aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide).
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Reagent Addition: A fluorinating agent, such as spray-dried potassium fluoride (KF), is added to the solution. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may also be added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) and stirred vigorously for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is isolated by pouring the mixture into ice-water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified. Given the potential for a liquid product, fractional distillation under reduced pressure is a common purification method. Alternatively, for solid products or to remove closely related impurities, column chromatography on silica gel may be employed.
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Characterization: The identity and purity of the final product are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Purification by Recrystallization (for solid products)
Should the product or its derivatives be solid, recrystallization is a standard purification technique.
Methodology:
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Solvent Selection: A suitable solvent or solvent system is identified where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.
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Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
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Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Role in Drug Discovery and Signaling Pathways
4-Chloro-2-fluoropyrimidine is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 2,4-disubstituted pyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) inhibitors.[3][4]
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[3] In many cancers, this pathway is dysregulated due to mutations in the EGFR gene, leading to uncontrolled cell growth.[3] EGFR inhibitors that contain a pyrimidine core can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5]
Caption: Role of pyrimidine-based inhibitors in the EGFR signaling pathway.
The diagram illustrates that the binding of the Epidermal Growth Factor (EGF) ligand to its receptor (EGFR) triggers a signaling cascade involving phosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[3] Pyrimidine-based inhibitors, often synthesized using intermediates like 4-Chloro-2-fluoropyrimidine, can block the phosphorylation step, thereby inhibiting the entire downstream signaling cascade and controlling cancer cell growth.[5]
Conclusion
4-Chloro-2-fluoropyrimidine is a strategically important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its distinct reactivity at the C4 and C2 positions allows for the facile synthesis of a diverse range of substituted pyrimidines. The utility of this compound as a key building block for the development of potent and selective kinase inhibitors, particularly for the EGFR signaling pathway, highlights its importance for researchers and scientists in the field of oncology and drug development. Further exploration of its reactivity and the development of detailed synthetic protocols will undoubtedly continue to facilitate the discovery of novel therapeutic agents.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. |51422-00-5||MFCD17013099|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
